Cas no 2229224-43-3 (3-amino-2-(2-fluoro-5-nitrophenyl)propan-1-ol)

3-amino-2-(2-fluoro-5-nitrophenyl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-amino-2-(2-fluoro-5-nitrophenyl)propan-1-ol
- 2229224-43-3
- EN300-1799595
-
- インチ: 1S/C9H11FN2O3/c10-9-2-1-7(12(14)15)3-8(9)6(4-11)5-13/h1-3,6,13H,4-5,11H2
- InChIKey: YBPOFQAMRPNDNF-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=C(C=C1C(CO)CN)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 214.07537038g/mol
- どういたいしつりょう: 214.07537038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 222
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
3-amino-2-(2-fluoro-5-nitrophenyl)propan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1799595-0.25g |
3-amino-2-(2-fluoro-5-nitrophenyl)propan-1-ol |
2229224-43-3 | 0.25g |
$1051.0 | 2023-09-19 | ||
Enamine | EN300-1799595-2.5g |
3-amino-2-(2-fluoro-5-nitrophenyl)propan-1-ol |
2229224-43-3 | 2.5g |
$2240.0 | 2023-09-19 | ||
Enamine | EN300-1799595-10g |
3-amino-2-(2-fluoro-5-nitrophenyl)propan-1-ol |
2229224-43-3 | 10g |
$4914.0 | 2023-09-19 | ||
Enamine | EN300-1799595-0.1g |
3-amino-2-(2-fluoro-5-nitrophenyl)propan-1-ol |
2229224-43-3 | 0.1g |
$1005.0 | 2023-09-19 | ||
Enamine | EN300-1799595-0.05g |
3-amino-2-(2-fluoro-5-nitrophenyl)propan-1-ol |
2229224-43-3 | 0.05g |
$959.0 | 2023-09-19 | ||
Enamine | EN300-1799595-0.5g |
3-amino-2-(2-fluoro-5-nitrophenyl)propan-1-ol |
2229224-43-3 | 0.5g |
$1097.0 | 2023-09-19 | ||
Enamine | EN300-1799595-1.0g |
3-amino-2-(2-fluoro-5-nitrophenyl)propan-1-ol |
2229224-43-3 | 1g |
$1142.0 | 2023-05-23 | ||
Enamine | EN300-1799595-10.0g |
3-amino-2-(2-fluoro-5-nitrophenyl)propan-1-ol |
2229224-43-3 | 10g |
$4914.0 | 2023-05-23 | ||
Enamine | EN300-1799595-5.0g |
3-amino-2-(2-fluoro-5-nitrophenyl)propan-1-ol |
2229224-43-3 | 5g |
$3313.0 | 2023-05-23 | ||
Enamine | EN300-1799595-5g |
3-amino-2-(2-fluoro-5-nitrophenyl)propan-1-ol |
2229224-43-3 | 5g |
$3313.0 | 2023-09-19 |
3-amino-2-(2-fluoro-5-nitrophenyl)propan-1-ol 関連文献
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
3-amino-2-(2-fluoro-5-nitrophenyl)propan-1-olに関する追加情報
Comprehensive Overview of 3-amino-2-(2-fluoro-5-nitrophenyl)propan-1-ol (CAS No. 2229224-43-3)
3-amino-2-(2-fluoro-5-nitrophenyl)propan-1-ol (CAS No. 2229224-43-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. This compound features a fluoro and nitro substituted phenyl ring, coupled with an amino and hydroxyl functional group, making it a versatile intermediate in synthetic chemistry. Researchers are increasingly exploring its potential applications in drug discovery, particularly in the development of targeted therapies.
The molecular structure of 3-amino-2-(2-fluoro-5-nitrophenyl)propan-1-ol includes a propan-1-ol backbone, which is critical for its solubility and reactivity. The presence of the 2-fluoro-5-nitrophenyl moiety enhances its electronic properties, making it suitable for cross-coupling reactions and other advanced synthetic methodologies. This compound is often discussed in the context of small molecule inhibitors and bioconjugation, aligning with current trends in precision medicine and personalized therapeutics.
In recent years, the demand for fluorinated compounds like 3-amino-2-(2-fluoro-5-nitrophenyl)propan-1-ol has surged, driven by their stability and bioactivity. Fluorination is a key strategy in modern drug design, as it improves metabolic stability and binding affinity. This compound’s nitro group further contributes to its reactivity, enabling its use in click chemistry and other innovative approaches. These attributes make it a valuable candidate for researchers focusing on kinase inhibitors and proteolysis-targeting chimeras (PROTACs).
The synthesis of 3-amino-2-(2-fluoro-5-nitrophenyl)propan-1-ol typically involves multi-step organic reactions, including nitration, fluorination, and reductive amination. These processes are optimized to achieve high yields and purity, which are essential for its application in high-throughput screening and combinatorial chemistry. The compound’s CAS No. 2229224-43-3 serves as a unique identifier, ensuring accurate referencing in scientific literature and regulatory documentation.
From an industrial perspective, 3-amino-2-(2-fluoro-5-nitrophenyl)propan-1-ol is often sourced from specialized chemical suppliers who adhere to stringent quality control standards. Its storage and handling require attention to environmental conditions, as the nitro and amino groups may influence its stability. Researchers frequently inquire about its spectroscopic data, such as NMR and MS profiles, to validate its identity and purity for experimental use.
Emerging applications of 3-amino-2-(2-fluoro-5-nitrophenyl)propan-1-ol include its role in biomarker development and diagnostic imaging. The compound’s ability to interact with biological targets has sparked interest in its use for fluorescence labeling and molecular probes. These applications are particularly relevant in the era of AI-driven drug discovery, where computational models predict compound behavior before lab validation.
In summary, 3-amino-2-(2-fluoro-5-nitrophenyl)propan-1-ol (CAS No. 2229224-43-3) represents a cutting-edge tool in chemical and pharmaceutical research. Its structural features and reactivity profile position it as a promising candidate for innovative therapeutic strategies. As the scientific community continues to explore its potential, this compound is likely to play a pivotal role in advancing precision medicine and green chemistry initiatives.
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